4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine
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Overview
Description
4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H14INO4S and a molecular weight of 383.2026 . This compound is characterized by the presence of an iodo group, a methoxy group, and a benzenesulfonyl group attached to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine typically involves the reaction of 4-iodo-3-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at ambient temperature . The reaction proceeds through a nucleophilic substitution mechanism where the morpholine ring attacks the sulfonyl chloride group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the sulfonyl group can be reduced to sulfinyl or sulfhydryl groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodo group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the methoxy and sulfonyl groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the iodo and methoxy groups may influence its binding affinity and reactivity with biological molecules, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a sulfonyl group.
4-Iodo-3-methoxybenzenesulfonyl chloride: Precursor to the target compound with a chloride group instead of a morpholine ring.
4-(4-Iodophenyl)morpholine: Similar structure but without the methoxy and sulfonyl groups.
Uniqueness
4-(4-Iodo-3-methoxybenzenesulfonyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14INO4S |
---|---|
Molecular Weight |
383.20 g/mol |
IUPAC Name |
4-(4-iodo-3-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14INO4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
MXLZITNOCZDKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)I |
Origin of Product |
United States |
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